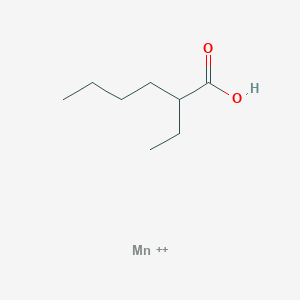

2-ethylhexanoic acid;manganese

Description

Properties

CAS No. |

15956-58-8 |

|---|---|

Molecular Formula |

C8H16MnO2 |

Molecular Weight |

199.15 g/mol |

IUPAC Name |

2-ethylhexanoic acid;manganese |

InChI |

InChI=1S/C8H16O2.Mn/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

LUIOCLKGJHSWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Mn] |

Other CAS No. |

15956-58-8 |

physical_description |

Solid; [ECHA REACH Registrations] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Metathesis and Double Decomposition Approaches

Metathesis, or double decomposition, represents a widely used and cost-effective industrial method for synthesizing manganese 2-ethylhexanoate (B8288628). rjpbcs.com This process typically involves a two-stage reaction that precipitates the final product from an aqueous solution.

The synthesis begins with the saponification of 2-ethylhexanoic acid. An alkali base, such as sodium hydroxide (B78521) or potassium hydroxide, is used to neutralize the acid, forming a water-soluble salt derivative like sodium 2-ethylhexanoate. google.com This initial reaction is generally conducted under reflux at elevated temperatures to ensure complete neutralization.

C₈H₁₆O₂ + NaOH → C₈H₁₅O₂Na + H₂O

In the second stage, a solution of a water-soluble manganese salt, such as manganese sulfate (B86663) (MnSO₄) or manganese nitrate (B79036) (Mn(NO₃)₂), is added to the sodium 2-ethylhexanoate solution. google.comnih.gov This causes a double decomposition reaction, where the insoluble manganese 2-ethylhexanoate precipitates out of the aqueous solution.

2C₈H₁₅O₂Na + MnSO₄ → (C₈H₁₅O₂)₂Mn + Na₂SO₄

The resulting organic product can then be separated from the aqueous phase, which contains the inorganic byproduct (e.g., sodium sulfate). rjpbcs.com

To maximize yield and purity in the double decomposition process, several reaction conditions must be carefully controlled and optimized. These parameters influence reaction kinetics, phase separation, and the purity of the final product. rjpbcs.com Reported yields for this optimized process typically exceed 80%.

| Parameter | Optimal Value/Condition | Effect on Yield/Purity |

|---|---|---|

| Reaction Temperature | 75–100°C | Maximizes reaction kinetics for both saponification and precipitation steps. rjpbcs.comgoogle.com Temperatures must be controlled to avoid thermal degradation of the product. |

| Molar Ratio (Na:Mn) | 2:1 | Ensures complete stoichiometric conversion and prevents an excess of unreacted manganese sulfate in the final product. |

| Solvent System | White Spirit or o-Xylene | An organic solvent is often added to facilitate the separation of the organic product layer from the aqueous byproduct layer. rjpbcs.comnih.gov |

| Stirring | Continuous Agitation | Ensures thorough mixing of reactants for a complete and efficient reaction. rjpbcs.comgoogle.com |

| Purification | Washing with Water and Ethanol | Post-reaction washing steps are crucial to remove residual inorganic salts (e.g., Na₂SO₄) and other impurities. rjpbcs.com |

Green Chemistry Principles in Manganese 2-Ethylhexanoate Synthesis

Modern synthetic efforts are increasingly focused on aligning with the principles of green chemistry, which prioritize waste reduction, the use of less hazardous materials, and improved energy efficiency. bdmaee.netrsc.org

A notable green approach to manganese 2-ethylhexanoate synthesis involves modifying the traditional metathesis reaction to eliminate the need for organic solvents. google.com In this method, the reaction between an aqueous solution of sodium or potassium 2-ethylhexanoate and a manganese salt is carried out at a high temperature (90-100°C). google.com Because manganese 2-ethylhexanoate has good fluidity at this temperature, the reaction proceeds smoothly in a purely aqueous system. google.com

The key advantages of this solvent-free approach include:

Waste Prevention: It eliminates the use of volatile organic compounds (VOCs), which are common in traditional methods for phase separation. google.com

High Atom Economy: The process produces a high-purity solid product directly upon cooling, minimizing waste and simplifying the purification process. google.com

High Yield: This method has been reported to achieve yields as high as 98-99%. google.com

This methodology aligns with green chemistry principles by using a safer solvent (water) and designing a process that generates minimal waste. google.combdmaee.net Furthermore, electrochemical routes can also be considered "greener" as they reduce the formation of salt byproducts inherent to metathesis and can operate under mild temperature and pressure conditions. google.comnumberanalytics.com

Utilization of Sustainable Reagents and Solvents

The principles of green chemistry are increasingly being applied to the synthesis of metal carboxylates, including manganese 2-ethylhexanoate. mdpi.comscirp.org This involves the use of less hazardous reagents and solvents to minimize the environmental impact. mdpi.comscirp.org One approach involves a mechanochemical synthesis route, which is a solvent-free method that reduces waste and can be more energy-efficient than traditional solvent-based methods. researchgate.netrsc.org For instance, manual grinding of reagents has been shown to be an effective and sustainable method for producing certain metal carboxylates. mdpi.comresearchgate.net

Another sustainable approach is the use of organocatalysts, such as N-hydroxyphthalimide, for the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, a precursor to manganese 2-ethylhexanoate. mdpi.com This method can achieve high selectivity under mild conditions. mdpi.com Additionally, the use of room temperature ionic liquids (RTILs) as both a solvent and a catalyst offers a green alternative to volatile organic solvents. scirp.org

The following table summarizes different sustainable synthesis approaches:

Sustainable Synthesis Approaches for Manganese 2-ethylhexanoate and Related Compounds| Method | Key Features | Advantages |

|---|---|---|

| Mechanochemistry | Solvent-free synthesis via grinding. mdpi.comresearchgate.net | Reduces solvent waste, energy-efficient. researchgate.netrsc.org |

| Organocatalysis | Use of N-hydroxyphthalimide for oxidation. mdpi.com | High selectivity, mild reaction conditions. mdpi.com |

| Ionic Liquids | Use of RTILs as solvent and catalyst. scirp.org | Recyclable, reduces volatile organic compound emissions. scirp.org |

Ultrasound-Assisted Synthesis Strategies for Enhanced Efficiency

Ultrasound-assisted synthesis has emerged as a promising technique to enhance the efficiency of chemical reactions. The application of ultrasound can lead to faster reaction rates and improved product yields. mdpi.com In the context of synthesizing materials derived from manganese 2-ethylhexanoate, ultrasound can be used to create uniform dispersions of reactants. For example, in the photochemical metal-organic deposition (PMOD) method to create amorphous manganese oxides, an ultrasonic cleaner is used to uniformly disperse manganese (II) 2-ethylhexanoate and carbon powder. rsc.org This technique has been shown to be effective in producing high-entropy materials for applications like electrocatalysis. mdpi.com

Design and Formulation as Metal-Organic Deposition (MOD) Precursors

Manganese 2-ethylhexanoate is a valuable precursor for the fabrication of manganese-containing materials through Metal-Organic Deposition (MOD). nih.govbohrium.com This solution-based technique allows for the creation of thin films and nanoparticles with controlled properties. nih.govamericanelements.com

Development of Solution-Based Precursors for Materials Fabrication

Manganese 2-ethylhexanoate is used to formulate MOD precursor solutions for creating manganese oxide films. nih.govbohrium.com These solutions can be applied to a substrate using techniques like drop-casting or spin coating. nih.govresearchgate.netepa.gov The coated substrate is then heated to decompose the precursor and form the desired manganese oxide phase. nih.gov The final properties of the film, such as its valence state (e.g., Mn₂O₃ or Mn₃O₄), can be controlled by the calcination atmosphere (air or inert gas) and temperature. nih.govbohrium.comnih.gov

The photochemical metal-organic deposition (PMOD) technique is a variation where UV light is used to decompose the manganese 2-ethylhexanoate precursor film, leading to the formation of amorphous manganese oxide. researchgate.netepa.govjst.go.jp This method offers a resist-free photolithographic process for creating patterned metal oxide films. jst.go.jp

The table below outlines the parameters for fabricating manganese oxide films from a manganese 2-ethylhexanoate MOD precursor:

Fabrication Parameters for Manganese Oxide Films via MOD| Parameter | Method | Conditions | Outcome |

|---|---|---|---|

| Deposition | Drop-casting nih.gov | 100 μL of precursor solution on a heated substrate (60 °C). nih.gov | Uniform coating of the precursor solution. |

| Deposition | Spin coating researchgate.netepa.gov | Casting of a thin film from solution. researchgate.netepa.gov | Amorphous thin film of the precursor. |

| Decomposition | Thermal Calcination nih.gov | Heating at 400, 800, or 1000 °C in air or argon. nih.gov | Formation of Mn₂O₃ (in air) or Mn₃O₄ (in argon). nih.gov |

| Decomposition | Photochemical (PMOD) researchgate.netjst.go.jp | Exposure to UV light. researchgate.netjst.go.jp | Formation of amorphous manganese oxide. researchgate.netjst.go.jp |

In Situ Catalyst Preparation from Manganese Salts and Ligands

Manganese 2-ethylhexanoate can be used in the in situ preparation of catalysts. rsc.orgmdpi.com This involves mixing a manganese salt, such as manganese(II) 2-ethylhexanoate or manganese(II) neodecanoate, with a specific ligand directly in the reaction mixture. rsc.orgmdpi.com This approach has been shown to be effective in initiating radical polymerization, for example, in the curing of alkyd coatings. rsc.orgmdpi.com The addition of ligands like 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN) or 2,2'-bipyridine (B1663995) can significantly enhance the catalytic activity of the manganese salt. rsc.orgmdpi.commdpi.com

The performance of these in situ prepared catalysts can be comparable to or even exceed that of traditional catalysts like cobalt(II) 2-ethylhexanoate. rsc.org However, the curing profile can be sensitive to the concentrations of the manganese salt and the ligand. rsc.org

Structural Elucidation and Coordination Chemistry of Manganese 2 Ethylhexanoate

Molecular and Supramolecular Architecture

The structure of manganese 2-ethylhexanoate (B8288628) is not a simple monomeric species but rather a complex assembly influenced by the coordination environment of the manganese centers and the behavior of the carboxylate ligands.

Analysis of Bridging and Chelating Ligand Interactions

The 2-ethylhexanoate ligand demonstrates significant flexibility in its coordination, capable of adopting various binding modes. uwaterloo.ca It can act as a chelating ligand, where both oxygen atoms of the carboxylate group bind to a single manganese center, or as a bridging ligand, where the carboxylate group links two different manganese centers. researchgate.netepa.gov This ability to form both bridging and bridging-chelating coordination modes is a key feature of its chemistry. researchgate.net

Studies utilizing two-dimensional correlation spectroscopy (2D-COS) have been effective in discriminating between these binding modes, even in complex spectra with overlapping peaks. uwaterloo.ca Research on thin films of manganese(II) 2-ethylhexanoate indicates that photochemical processes can induce a change in these interactions. Initially, bridging ligands are lost, leading to the formation of monomeric species where the ligand is converted to a chelating form. researchgate.netepa.gov This transformation highlights the dynamic nature of the ligand interactions within the manganese complex.

Table 1: Coordination Modes of 2-Ethylhexanoate Ligand

| Coordination Mode | Description | Implication for Structure |

|---|---|---|

| Monodentate | One oxygen atom of the carboxylate binds to the Mn center. | Allows for more open coordination sites. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same Mn center. | Forms a stable ring structure with the metal. |

| Bidentate Bridging | The carboxylate group links two different Mn centers. | Leads to the formation of polymers, chains, or clusters. uwaterloo.caresearchgate.net |

Formation of Chains and Clusters in Thin Films

In the solid state, particularly in thin films, manganese(II) 2-ethylhexanoate does not exist as a simple discrete molecule. Instead, it forms extended supramolecular structures. FTIR spectroscopy of these films suggests that the manganese(II) centers are linked by bridging 2-ethylhexanoate ligands, resulting in the formation of chains or clusters. researchgate.netepa.gov This aggregation is a consequence of the carboxylate ligands' ability to bridge metal centers, creating polynuclear assemblies. utwente.nl The photochemical decomposition of these films begins with the breaking of these bridging links to form monomeric manganese(II) 2-ethylhexanoate. researchgate.netepa.gov

Influence of Auxiliary Ligands on Coordination Environment

The coordination sphere of manganese 2-ethylhexanoate can be readily modified by the introduction of auxiliary ligands, which can significantly alter the compound's structure and reactivity.

Coordination with Polyamine Ligands (e.g., 2,2'-bipyridine (B1663995), tmtacn)

Table 2: Examples of Auxiliary Polyamine Ligands and Their Effect

| Auxiliary Ligand | Abbreviation | Effect on Mn 2-ethylhexanoate |

|---|---|---|

| 2,2'-Bipyridine | bpy | Forms multinuclear cluster compounds, such as [MnII₂MnIII₂O₂(2-ethylhexanoate)₆(bpy)₂]. universiteitleiden.nl |

| 1,10-Phenanthroline (B135089) | phen | Improves drying activity, suggesting in-situ complex formation. mdpi.com |

| 1,4,7-Trimethyl-1,4,7-triazacyclononane | Me₃TACN | Preferred ligand in patented catalyst systems. mdpi.com |

Mixed Ligand Systems (e.g., with 3,5,5-trimethylhexanoate, neodecanoate, isodecanoate, acetylacetonate)

Manganese can form stable mixed-ligand complexes where 2-ethylhexanoate coexists with other carboxylate or beta-diketonate ligands. In manganese 2-ethylhexanoate 3,5,5-trimethylhexanoate complexes, the central manganese ion is bonded to the carboxylate groups of both ligands. ontosight.ai Similarly, complexes with naphthenate, a ligand derived from naphthenic acids which are structurally related to commercial neodecanoic and isodecanoic acids, have been studied. ontosight.ai The stoichiometric ratio of the different ligands can influence the coordination number and geometry of the manganese center. ontosight.ai The use of precursors like manganese 2-ethylhexanoate alongside titanium acetylacetonate (B107027) (acac) has been explored for creating mixed-metal oxide films via photochemical deposition. nlc-bnc.ca The differing reactivity and steric bulk of these various ligands allow for fine-tuning of the resulting complex's properties. ontosight.aiutwente.nl

Redox Chemistry and Oxidation State Dynamics of Manganese in the Complex

The utility of manganese 2-ethylhexanoate in various chemical processes is intrinsically linked to the ability of the central manganese atom to cycle through multiple oxidation states. This redox activity is fundamental to its catalytic and reactive properties. The dynamics of these oxidation states, primarily Mn(II), Mn(III), and Mn(IV), are governed by the coordination environment and the nature of the reacting species.

Electron Transfer Processes and Stability of Oxidation States (Mn(II), Mn(III), Mn(IV))

Manganese, a first-row transition metal, is known for its rich redox chemistry, and its complexes with 2-ethylhexanoate are no exception. The manganese center can readily participate in electron transfer processes, transitioning between its common oxidation states: Mn(II), Mn(III), and Mn(IV). The stability and interconversion of these states are crucial for the complex's function.

Manganese is typically introduced as manganese(II) 2-ethylhexanoate, where the manganese is in the +2 oxidation state ([Ar] 3d⁵). americanelements.com This Mn(II) state is relatively stable but can be readily oxidized. For instance, during the photochemical metal-organic deposition (PMOD) of manganese oxide films from manganese(II) 2-ethylhexanoate, the Mn(II) ion undergoes oxidation. researchgate.net Photolysis can lead to the formation of a mixture of oxidation states, where Mn²⁺, Mn³⁺, and Mn⁴⁺ may coexist on the surface of the resulting material. researchgate.net

The transition between Mn(II) and Mn(III) is a key step in many catalytic cycles. In certain polymerization reactions, a proposed activation mechanism involves the reduction of a higher-valent manganese species. For example, a Mn(IV) complex can be reduced to a Mn(III) intermediate, and subsequently to the active Mn(II) state. rsc.org Conversely, in other catalytic processes, the oxidation of Mn(II) to Mn(III) is the initiating event. In the autoxidation of ethyl linoleate, it is proposed that a Mn(III) complex initiates the reaction by undergoing a one-electron, one-proton transfer to form Mn(II) and a substrate radical. uu.nl

The Mn(III) state is often a key catalytic intermediate. Its stability can be influenced by the coordination environment. The presence of additional ligands, such as 2,2'-bipyridine, can affect the potential of the Mn(II)/Mn(III) redox couple. universiteitleiden.nl The stability of Mn(III) complexes is critical; for instance, some Mn(III) species are noted to be unstable and may disproportionate or convert to more stable forms under certain conditions. universiteitleiden.nl

The Mn(IV) oxidation state, while less common, is also accessible. The photochemical decomposition of manganese(II) 2-ethylhexanoate can produce MnO₂ (manganese dioxide), where manganese is in the +4 state. researchgate.net Studies on related manganese complexes using cyclic voltammetry have characterized the Mn(III)/Mn(IV) redox couple, providing insight into the electrochemical accessibility of this higher oxidation state. universiteitleiden.nl The stability of these various oxidation states is not absolute and depends heavily on the reaction conditions, including the solvent, temperature, and presence of co-catalysts or initiators. rsc.orgontosight.ai

Table 1: Manganese Oxidation States and Associated Electron Transfer Processes

| Oxidation State | Electron Configuration | Formation/Conversion Process | Context/Example | Citations |

|---|---|---|---|---|

| Mn(II) | [Ar] 3d⁵ | Starting material; reduction of Mn(III). | Standard state in manganese(II) 2-ethylhexanoate; formed via reduction during catalytic activation for polymerization. | americanelements.comuu.nl |

| Mn(III) | [Ar] 3d⁴ | Oxidation of Mn(II); reduction of Mn(IV). | Key intermediate in autoxidation catalysis; formed during photochemical decomposition. | researchgate.netrsc.orguu.nl |

| Mn(IV) | [Ar] 3d³ | Oxidation of Mn(II) or Mn(III). | Component of mixed oxide films from photochemical decomposition (forms MnO₂). | researchgate.netuniversiteitleiden.nl |

Correlation Between Oxidation State and Reactivity

The specific oxidation state of the manganese ion in the 2-ethylhexanoate complex directly dictates its reactivity and catalytic function. The ability to cycle between these states is the cornerstone of its catalytic activity in processes like oxidative polymerization and autoxidation. ontosight.ai

The Mn(II) state is often considered the "resting state" or the precursor to the active catalyst. rsc.org However, its reactivity can be significantly enhanced through coordination with other ligands. For example, while manganese(II) 2-ethylhexanoate is a less efficient catalyst for oxidative polymerization than its cobalt analogue, its performance is markedly improved by the addition of nitrogen-based chelating ligands like 2,2'-bipyridyl. scielo.br This suggests that the coordination environment modifies the redox potential or accessibility of higher oxidation states, thereby boosting reactivity. In some polymerization systems, the active catalyst is formed from the reduction of higher-valent species, with the resulting Mn(II) complex being the key player in activating hydroperoxides. rsc.org

The Mn(III) oxidation state is frequently implicated as a crucial intermediate or the primary active species in oxidation reactions. In the catalytic drying of alkyd resins, a process involving autoxidation, Mn(III) complexes are believed to play a direct role in initiating radical formation. uu.nl The reactivity is linked to the ability of the Mn(III) center to be reduced to Mn(II) while oxidizing the substrate. uu.nl Furthermore, in the synthesis of amorphous manganese oxide catalysts, materials with a higher proportion of Mn³⁺ on their surface have demonstrated superior performance in electrochemical reactions such as the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). researchgate.net

Table 2: Correlation of Manganese Oxidation State with Reactivity

| Oxidation State | Associated Reactivity/Role | Application Example | Citations |

|---|---|---|---|

| Mn(II) | Often the catalyst resting state; can be activated by ligands; active species in some polymerizations. | Oxidative polymerization of drying oils; activation of alkyl hydroperoxides. | rsc.orgscielo.br |

| Mn(III) | Key catalytic intermediate; initiates radical formation via reduction to Mn(II); high proportion enhances electrocatalytic activity. | Autoxidation catalyst in paint driers; oxygen reduction/evolution reactions. | researchgate.netuu.nl |

| Mn(IV) | Component of highly active oxide catalysts. | Formed during photochemical deposition to create catalytically active manganese oxide films. | researchgate.net |

Mechanistic Investigations of Manganese 2 Ethylhexanoate Reactivity

Catalytic Reaction Mechanisms

The catalytic activity of manganese 2-ethylhexanoate (B8288628) is primarily centered around its ability to facilitate radical formation and cycle through different oxidation states. This allows it to activate otherwise stable molecules and initiate complex reaction cascades.

Hydroperoxide Decomposition Pathways and Radical Generation

A key function of manganese 2-ethylhexanoate in catalytic cycles is the decomposition of hydroperoxides (ROOH). This process is fundamental to the curing of alkyd paints and the initiation of certain polymerization reactions. The manganese center, cycling between its Mn(II) and Mn(III) oxidation states, facilitates the breakdown of hydroperoxides into highly reactive radical species.

The generally accepted mechanism involves the following steps:

Initiation: The Mn(II) species reacts with a hydroperoxide molecule to generate an alkoxy radical (RO•) and a hydroxide (B78521) ion, with the manganese being oxidized to Mn(III).

Mn(II) + ROOH → Mn(III) + RO• + OH⁻

Propagation: The newly formed Mn(III) species can then react with another hydroperoxide molecule, regenerating the Mn(II) catalyst and producing a peroxyl radical (ROO•) and a proton.

Mn(III) + ROOH → Mn(II) + ROO• + H⁺

These generated alkoxy and peroxyl radicals are potent initiators for further reactions, such as hydrogen abstraction from a substrate, leading to the formation of substrate radicals that can then participate in cross-linking or other desired chemical transformations. universiteitleiden.nlresearchgate.netuniversiteitleiden.nl The efficiency of this radical generation is a critical factor in the catalytic performance of manganese 2-ethylhexanoate. For instance, in the context of paint drying, these radicals drive the oxidative crosslinking of fatty acid chains in alkyd resins. researchgate.net

| Catalyst | Initial State | Reactant | Products | Oxidation State Change |

| Manganese 2-ethylhexanoate | Mn(II) | ROOH | Mn(III), RO•, OH⁻ | Mn(II) → Mn(III) |

| Manganese 2-ethylhexanoate | Mn(III) | ROOH | Mn(II), ROO•, H⁺ | Mn(III) → Mn(II) |

Substrate Activation Mechanisms (e.g., for fatty acids, alkenes, aldehydes)

Manganese 2-ethylhexanoate can directly activate various organic substrates, a crucial step in many catalytic processes. This activation often involves the abstraction of a hydrogen atom or the coordination of the substrate to the manganese center, making it more susceptible to subsequent reactions.

Fatty Acids: In the autoxidation of fatty acids, such as those found in linseed oil, manganese 2-ethylhexanoate can initiate the process by abstracting a hydrogen atom from an allylic position of the unsaturated fatty acid chain. researchgate.netmdpi.com This generates a carbon-centered radical on the fatty acid, which can then react with molecular oxygen to form a peroxyl radical, propagating the drying process. mdpi.com

Alkenes: In the presence of an oxidant like hydrogen peroxide, manganese 2-ethylhexanoate can catalyze the epoxidation of alkenes. nih.govrug.nl The mechanism is believed to involve the formation of a high-valent manganese-oxo or manganese-peroxo species, which then transfers an oxygen atom to the double bond of the alkene. rug.nl The presence of additives like bicarbonate can significantly influence the reaction, likely by forming reactive species such as peroxymonocarbonate in situ. nih.govrug.nl

Aldehydes: The oxidation of aldehydes to carboxylic acids can be efficiently catalyzed by manganese 2-ethylhexanoate. rsc.org The catalytic cycle is thought to proceed through a radical chain mechanism where the manganese catalyst facilitates the formation of a peracid intermediate from the aldehyde and oxygen. This peracid then reacts with another aldehyde molecule to yield the carboxylic acid. rsc.org

Role of Atmospheric Oxygen in Catalytic Cycles

Atmospheric oxygen (O₂) plays a pivotal role in many catalytic cycles involving manganese 2-ethylhexanoate, particularly in oxidation reactions. mdpi.comresearchgate.net It can act as the primary oxidant, and its interaction with the manganese catalyst is a key step in the catalytic turnover.

In the context of autoxidation, such as paint drying, the manganese catalyst can activate molecular oxygen. A lower-valent manganese complex may react with O₂ to form a higher-valent manganese-superoxide species. mdpi.com This activated oxygen species can then abstract a hydrogen atom from a substrate, initiating the radical chain reaction. mdpi.com

Photochemical Decomposition Mechanisms

Beyond its catalytic reactivity, manganese 2-ethylhexanoate can undergo decomposition when exposed to ultraviolet (UV) light. This photochemical reactivity forms the basis of Photochemical Metal-Organic Deposition (PMOD), a technique used to create thin films of metal oxides.

Detailed Mechanistic Studies of Photochemical Metal-Organic Deposition (PMOD)

The PMOD process utilizing manganese 2-ethylhexanoate allows for the direct, resist-free deposition of manganese oxide films. jst.go.jp Thin films of manganese 2-ethylhexanoate, often cast onto a substrate by spin-coating, are exposed to UV radiation. epa.govresearchgate.net Spectroscopic studies, particularly using Fourier Transform Infrared (FTIR) spectroscopy, have revealed that in the solid state, manganese(II) 2-ethylhexanoate exists as clusters or chains where the manganese centers are linked by bridging 2-ethylhexanoate ligands. epa.govresearchgate.net

The initial photochemical event upon UV irradiation is the cleavage of these bridging ligands. epa.gov This leads to the formation of monomeric manganese(II) 2-ethylhexanoate. epa.gov This structural change is a critical first step in the decomposition process. Subsequent photolysis targets the remaining 2-ethylhexanoate ligands, leading to their fragmentation and the eventual formation of a manganese oxide film. epa.govresearchgate.net The resulting film primarily consists of manganese(II) oxide, although the surface may be more oxidized. epa.govresearchgate.net Annealing the film at higher temperatures can convert it to other crystalline phases, such as α-Mn₂O₃. epa.govresearchgate.net

| Stage | Process | Key Structural Change |

| Initial | UV Irradiation | Cleavage of bridging 2-ethylhexanoate ligands |

| Intermediate | Continued Photolysis | Formation of monomeric manganese(II) 2-ethylhexanoate |

| Final | Ligand Fragmentation | Formation of manganese oxide film |

Ligand Fragmentation Pathways and By-product Formation (e.g., CO2, heptane, heptene)

Detailed mechanistic studies of the photochemical decomposition of manganese 2-ethylhexanoate have identified the primary fragmentation pathways of the 2-ethylhexanoate ligand. epa.gov During the initial photolysis where bridging ligands are cleaved, a portion of these ligands fragment into smaller, volatile molecules. epa.gov

The main by-products identified are carbon dioxide (CO₂), heptane, and heptene (B3026448). epa.gov The formation of these products suggests a decarboxylation of the ligand followed by radical recombination or disproportionation reactions of the resulting alkyl fragments. Specifically, research indicates that during the initial photochemical reaction that breaks the bridging ligands, about 40% of these ligands fragment to form CO₂, heptane, and heptene. epa.gov The other 60% are converted to a chelating form of the 2-ethylhexanoate ligand. epa.gov Further photolysis of the monomeric species leads to the complete fragmentation of the remaining ligands into the same volatile by-products. epa.gov This process effectively removes the organic components, leaving behind the inorganic manganese oxide material. jst.go.jp

Kinetic Studies of Catalytic Processes

Determination of Reaction Rate Constants for Oxidative Polymerization

The catalytic activity of manganese 2-ethylhexanoate in oxidative polymerization can be quantified by determining the apparent kinetic rate constants. In the oxidative polymerization of linseed oil, the evolution of viscosity over time serves as a measure of the reaction progress. scielo.brresearchgate.netfao.org An increase in kinematic viscosity is directly related to the increase in the molecular weight of the oil due to polymerization. researchgate.net By plotting the natural logarithm of viscosity against time, apparent kinetic constants can be calculated. fao.org

Studies comparing manganese(II) 2-ethylhexanoate with other catalysts like cobalt(II) 2-ethylhexanoate have shown that under certain conditions, the manganese complex exhibits lower initial activity. scielo.br However, the catalytic efficiency of manganese 2-ethylhexanoate can be significantly enhanced by the addition of chelating nitrogen ligands. scielo.brresearchgate.net This modification can lead to catalytic activities comparable to or even exceeding that of cobalt-based systems. researchgate.net

The following table summarizes the apparent rate constants for the oxidative polymerization of linseed oil catalyzed by manganese 2-ethylhexanoate and its modified forms.

Analysis of Induction Periods and Autoacceleration Phenomena in Polymerization

The kinetics of polymerization reactions catalyzed by manganese complexes, including manganese 2-ethylhexanoate, are often characterized by an induction period followed by a phase of autoacceleration. rsc.org The induction period is a time at the beginning of the reaction where little to no polymerization occurs. This lag phase can be influenced by several factors, including the presence of inhibitors and the time required for the formation of the active catalytic species. acs.org

In the curing of resins, manganese neodecanoate, a related manganese carboxylate, exhibits a notable induction period. rsc.org However, the addition of ligands like 1,4,7-trimethyl-1,4,7-triazacyclononane (tmtacn) can significantly shorten this lag phase. rsc.org The phenomenon of autoacceleration, where the reaction rate increases over time, is also commonly observed in these systems. rsc.org

The stability of the manganese catalyst and its oxidation state are critical during the induction period and subsequent polymerization. rsc.org For instance, in some radical polymerizations, the resting state of the manganese catalyst is proposed to be Mn(II). rsc.org The presence of hydroperoxides can also play a role; their decomposition by the manganese catalyst can generate radicals that initiate polymerization, and the rate of this decomposition can influence the length of the induction period. universiteitleiden.nl

Kinetic analysis of such reactions often involves monitoring the consumption of reactants or the formation of products over time. rsc.orguniversiteitleiden.nl For example, in the context of polyurethane depolymerization, sampling at regular intervals during the initial hours of the reaction can provide insights into the induction period and any inhibitory effects. nih.gov

Influence of Catalyst Concentration and Ligand Stoichiometry on Reaction Kinetics

The kinetics of reactions catalyzed by manganese 2-ethylhexanoate are highly dependent on both the concentration of the catalyst and the stoichiometry of any associated ligands. scielo.brresearchgate.net

Catalyst Concentration: The reaction rate typically shows a direct relationship with the catalyst concentration up to a certain point. universiteitleiden.nl For instance, in the autoxidation of ethyl linoleate, an optimal catalyst concentration is expected, beyond which saturation kinetics may be observed. universiteitleiden.nl Studies on manganese neodecanoate in resin curing have demonstrated a strong sensitivity of the reaction rate to the catalyst concentration, with no significant reaction occurring at very low concentrations but a rapid rate at higher concentrations. rsc.org

Ligand Stoichiometry: The addition of ligands, particularly chelating nitrogen ligands, can have a profound effect on the catalytic activity of manganese 2-ethylhexanoate. scielo.brresearchgate.net The stoichiometry between the manganese complex and the ligand is a critical parameter that is often optimized to achieve maximum catalytic efficiency. scielo.brresearchgate.net For example, the addition of ligands like 2,2'-bipyridyl or 1,10-phenanthroline (B135089) to manganese(II) 2-ethylhexanoate has been shown to significantly improve its performance in the oxidative polymerization of linseed oil. scielo.brfao.orgresearchgate.net The modified manganese complexes can exhibit catalytic efficiencies comparable to those of cobalt-based driers. fao.orgresearchgate.net

The nature of the ligand itself also plays a crucial role. Ligands can modify the steric and electronic properties of the manganese center, thereby influencing its redox potential and reactivity. researchgate.net The stereochemistry of the ligand can also impact the structure of the resulting manganese complex and its catalytic behavior. nih.gov Detailed kinetic studies are essential to understand the exact role of these additives and to elucidate the structure of the catalytically active species. universiteitleiden.nl

The following table presents data on the effect of catalyst concentration on the curing of a resin system.

Catalytic Applications in Organic Transformations

Catalysis in Polymerization Processes

The compound is a well-established catalyst in the polymer industry, particularly in processes involving radical polymerization. nih.govresearchgate.net It is instrumental in the manufacturing of various materials, including resins, adhesives, and sealants. nih.gov

While tin-based catalysts like tin(II) 2-ethylhexanoate (B8288628) (stannous octoate) are more commonly cited for the ring-opening polymerization (ROP) of lactones and lactides to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL), manganese-based catalysts are emerging as a promising alternative due to their low toxicity. researchgate.netbham.ac.uk

Research into manganese catalysis for ROP has explored various manganese complexes. For instance, bimetallic Salen-Mn catalysts have demonstrated higher activity and isoselectivity for lactide polymerization compared to their mononuclear counterparts, a fact attributed to the cooperative effect between the two manganese centers. nih.govresearchgate.net These complex manganese catalysts can efficiently mediate the ROP of monomers like ε-caprolactone (ε-CL) and lactide (LA). researchgate.net The mechanism generally involves the coordination of the monomer to the manganese center, followed by a nucleophilic attack that initiates the ring-opening and subsequent polymer chain growth. While these findings highlight the potential of manganese in ROP, specific detailed research focusing solely on the simpler manganese 2-ethylhexanoate salt as the primary catalyst in these reactions is less prevalent in current literature compared to more complex manganese coordination compounds or other metal catalysts. researchgate.netbham.ac.uk

Manganese 2-ethylhexanoate is widely utilized as a catalyst, often termed a "drier," in the curing of alkyd resins for paints and coatings. nih.gov It accelerates the drying process by facilitating oxidative polymerization, a type of radical polymerization involving atmospheric oxygen. nih.gov This application is crucial for forming hard, protective films. The compound is considered a viable alternative to traditional cobalt-based driers, which face increasing regulatory scrutiny. sci-hub.se

A key step in many industrial radical polymerizations is the generation of radicals through the decomposition of an initiator, such as an alkyl hydroperoxide. sci-hub.se Manganese 2-ethylhexanoate is an effective catalyst for this activation process. nih.gov The manganese catalyst, typically in its Mn(II) state, reacts with the alkyl hydroperoxide (ROOH) to generate radicals (e.g., RO• and ROO•). sci-hub.se

The general mechanism involves the following redox cycle:

Mn(II) + ROOH → Mn(III) + RO• + OH⁻

Mn(III) + ROOH → Mn(II) + ROO• + H⁺

These generated radicals then initiate the polymerization of alkene monomers, leading to the formation of the polymer network. sci-hub.se This catalytic decomposition is a cornerstone of curing processes for materials like unsaturated polyester (B1180765) resins and coatings.

The choice of catalyst significantly impacts the curing characteristics of a resin, including the gelation time and the onset of autoacceleration. Manganese catalysts, including manganese 2-ethylhexanoate, offer a pathway to tune these properties. sci-hub.se The stability and coordination chemistry of the manganese complexes in the resin mixture have a substantial effect on the curing progress. sci-hub.se Compared to the industry-standard cobalt(II) 2-ethylhexanoate, manganese-based catalysts can exhibit different kinetic profiles.

For example, in the curing of certain resins, manganese catalysts might show a longer induction period before polymerization begins, but can ultimately achieve a comparable degree of curing. mdpi.com This modulation is critical for applications where a specific workflow or open time is required before the material hardens. The rate of oxygen depletion from the resin, a crucial step preceding polymerization, is also highly dependent on the catalyst used, with manganese systems showing different profiles compared to cobalt or iron-based catalysts. mdpi.com

Table 1: Comparative Curing Performance of Catalysts in Alkene Resins

| Catalyst | Relative Oxygen Depletion Rate | Onset of Autoacceleration | Notes |

| Cobalt(II) 2-ethylhexanoate | Fast | Rapid onset after O₂ depletion | Industry standard, highly effective under ambient conditions. sci-hub.semdpi.com |

| Manganese(II) complex | Slower / More Gradual | Delayed onset compared to Cobalt | Allows for tunable kinetics; performance can be enhanced with specific ligands. nih.govmdpi.com |

| Iron(II) complex | Fast | Rapid onset, sometimes too fast for practical application | A promising alternative, but may offer less control over the lag-phase. academie-sciences.fr |

Initiation of Radical Polymerization of Alkenes and Resins

Oxidation Catalysis

The redox activity of manganese 2-ethylhexanoate makes it an effective catalyst for various oxidation reactions, particularly those involving molecular oxygen as the oxidant. uc.pt

Manganese 2-ethylhexanoate is a highly efficient catalyst for the selective aerobic oxidation of aldehydes to their corresponding carboxylic acids. This transformation is of significant industrial importance. For the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, using a catalytic system involving manganese(II) 2-ethylhexanoate has been shown to produce excellent yields. uc.pt

Research has demonstrated that in the presence of manganese(II) 2-ethylhexanoate and a co-catalyst like sodium 2-ethylhexanoate, the oxidation of 2-ethylhexanal with oxygen can achieve yields as high as 97-98% at room temperature. uc.pt Other studies have reported yields of around 80% when using manganese(II) 2-ethylhexanoate alone at 40°C. The reaction proceeds via a free-radical mechanism where the manganese catalyst facilitates the reaction between the aldehyde and oxygen, typically through the formation of an intermediate peracid which is then converted to the carboxylic acid.

Table 2: Catalytic Aerobic Oxidation of 2-Ethylhexanal (2-EHAL) to 2-Ethylhexanoic Acid (2-EHA)

| Catalyst System | Temperature (°C) | Pressure | Yield of 2-EHA (%) | Reference |

| Mn(II) 2-ethylhexanoate | 40 | Atmospheric | 80% | |

| Mn(II) 2-ethylhexanoate & Sodium 2-ethylhexanoate | Room Temp | 0.5 - 0.75 MPa | 97-98% | uc.pt |

General Oxidation Reactions in Organic Synthesis

Manganese 2-ethylhexanoate is a highly effective catalyst for a range of oxidation reactions in organic synthesis. chembk.comatamanchemicals.com Its utility is particularly notable in the oxidation of aldehydes, alcohols, and amines. chembk.com The catalytic mechanism generally involves the manganese center facilitating the formation of radical species, which then propagate the oxidation process.

In the synthesis of 2-ethylhexanoic acid, manganese(II) 2-ethylhexanoate has been utilized as a catalyst for the oxidation of 2-ethylhexanal with oxygen, achieving a yield of 80% at 40°C. mdpi.com This demonstrates the compound's ability to promote the efficient conversion of aldehydes to carboxylic acids under relatively mild conditions. The catalytic cycle likely involves the manganese ion activating molecular oxygen to generate reactive oxygen species that directly oxidize the aldehyde.

Furthermore, manganese 2-ethylhexanoate complexes are employed as "oil drying agents" in paints and coatings, where they catalyze the oxidative polymerization of unsaturated fatty acids found in alkyd resins. atamanchemicals.com This process, known as autoxidation, involves the formation of hydroperoxides and their subsequent decomposition, a process significantly accelerated by the manganese catalyst. mdpi.comuniversiteitleiden.nl The result is the formation of a cross-linked, durable polymer film. researchgate.net

Hydrogenation Reactions

While more commonly recognized for its oxidative catalytic activity, manganese 2-ethylhexanoate and related manganese complexes also exhibit catalytic potential in hydrogenation reactions. americanelements.com Manganese-based catalysts, in general, have gained attention for their ability to catalyze the hydrogenation of various functional groups, including esters and carbon dioxide. nih.govosti.gov

The catalytic activity of manganese complexes in hydrogenation is often dependent on the presence of a base promoter, such as an alkoxide. nih.gov The base is thought to play a crucial role in the activation of hydrogen and in modifying the electronic properties of the manganese catalyst to enhance its reactivity in hydrogen transfer steps. nih.gov For instance, certain manganese pincer complexes have demonstrated high efficiency in the hydrogenation of esters, a transformation that is reliant on the concentration of the base promoter. nih.gov

Comparative Catalytic Performance and Synergistic Effects

The catalytic performance of manganese 2-ethylhexanoate is often evaluated in comparison to other transition metal carboxylates, particularly those of cobalt and iron, which have traditionally been used in similar applications. Furthermore, its catalytic activity can be significantly enhanced through synergistic interactions with co-catalysts and additives.

Comparative Studies with Other Transition Metal Carboxylates (e.g., Cobalt, Iron) in Autoxidation

In the context of autoxidation, particularly in the drying of alkyd paints, manganese 2-ethylhexanoate is frequently compared to cobalt(II) 2-ethylhexanoate, the industry standard for many years. mdpi.commdpi.com While cobalt-based driers are highly effective, they are facing increased scrutiny due to toxicity concerns. european-coatings.compcimag.com

Generally, the catalytic activity of manganese(II) 2-ethylhexanoate towards curing is significantly lower than that of cobalt soaps. mdpi.comresearchgate.net Consequently, higher concentrations of manganese are required to achieve comparable drying times. mdpi.com This can lead to undesirable discoloration in light-colored paint formulations due to the inherent color of manganese ions. mdpi.comresearchgate.net Iron-based driers, another alternative, are often too slow at room temperature to be effective primary driers. mdpi.com

However, the performance of manganese catalysts can be substantially improved. For instance, manganese(III) acetylacetonate (B107027) has demonstrated strong drying activity at considerably lower concentrations than cobalt(II) 2-ethylhexanoate. nih.gov This highlights that the ligand environment and the oxidation state of the manganese ion play a critical role in its catalytic efficiency.

| Catalyst | Relative Activity in Autoxidation | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Manganese 2-ethylhexanoate | Lower than cobalt | Lower toxicity than cobalt | Requires higher concentrations, potential for discoloration mdpi.comresearchgate.net |

| Cobalt(II) 2-ethylhexanoate | High | Fast drying times | Toxicity concerns european-coatings.compcimag.com |

| Iron Carboxylates | Low at room temperature | Low toxicity | Slow drying at ambient temperatures mdpi.com |

| Manganese(III) acetylacetonate | High | Effective at low concentrations | Initial color, though it may fade nih.gov |

Synergistic Catalysis with Co-catalysts and Additives (e.g., alkali metal salts)

The catalytic activity of manganese 2-ethylhexanoate can be significantly enhanced through the use of co-catalysts and additives. The synergistic effect between manganese-based catalysts and other components can lead to improved performance in various reactions. magtech.com.cn

In the context of paint driers, the addition of certain ligands can dramatically improve the catalytic activity of manganese. For example, the inclusion of bipyridine (bpy) has been shown to increase the activity of manganese soaps in the oxidative polymerization of linseed oil. mdpi.com The ligand is thought to stabilize the reduced manganese species, facilitating the initial radical abstraction process. mdpi.com Similarly, the combination of manganese neodecanoate with an amine-based ligand has resulted in a novel cobalt-free drier with excellent drying performance. european-coatings.compcimag.com

Development of Cobalt-Free Drier Systems

The drive to replace cobalt-based driers has spurred significant research into the development of effective cobalt-free alternatives, with a strong focus on manganese-based systems. european-coatings.compcimag.comresearchgate.net The primary challenge has been to match the high catalytic efficiency of cobalt without the associated toxicity. european-coatings.com

A promising approach involves the use of manganese complexes with specific ligands that enhance their catalytic activity. mdpi.com For example, a dinuclear manganese complex with the ligand 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN) has shown drying activity that is similar to or even faster than cobalt 2-ethylhexanoate in commercial alkyd paints. mdpi.com This high activity is attributed to a modified Haber-Weiss process for hydroperoxide decomposition. scispace.com

Applications in Advanced Materials Science and Engineering

Precursors for Metal Oxide Film and Nanomaterial Fabrication

The compound is widely used in solution-based deposition techniques like metal-organic decomposition (MOD) and photochemical metal-organic deposition (PMOD). These methods leverage the decomposition of manganese 2-ethylhexanoate (B8288628) to form various manganese oxide phases on a substrate.

Manganese 2-ethylhexanoate is an effective precursor for the synthesis of various manganese oxide films through photodecomposition and thermal decomposition processes. researchgate.netnih.gov In photochemical metal-organic deposition (PMOD), thin films of manganese(II) 2-ethylhexanoate are exposed to ultraviolet (UV) light. researchgate.netrsc.org This process initiates the breakdown of the organometallic precursor. Initially, the photochemical reaction causes the loss of bridging 2-ethylhexanoate ligands, which then fragment into carbon dioxide, heptane, and heptene (B3026448) upon further photolysis. researchgate.net The resulting film primarily consists of manganese(II) oxide (MnO), although the surface may be more oxidized. researchgate.net

Subsequent annealing of these photochemically-derived films can lead to the formation of other manganese oxides. For instance, annealing a film of MnO can convert it into polycrystalline α-Mn₂O₃. researchgate.net Research indicates that using manganese(II) 2-ethylhexanoate as the starting material for UV photolysis can yield a mixture of MnO and Mn₂O₃. rsc.org The Mn²⁺ in MnO is unstable at room temperature and can further oxidize, leading to the potential coexistence of Mn²⁺, Mn³⁺, and Mn⁴⁺ on the surface of the prepared materials. rsc.org

The metal-organic decomposition (MOD) technique also utilizes a formulated manganese 2-ethylhexanoate solution as a precursor. nih.govbohrium.comnih.gov By controlling the calcination atmosphere, single-phase films of Mn₂O₃ and Mn₃O₄ can be fabricated. nih.govbohrium.comnih.gov

Table 1: Synthesis of Manganese Oxide Films from Manganese 2-ethylhexanoate

| Synthesis Method | Precursor State | Conditions | Resulting Oxide Phase(s) | Citation |

|---|---|---|---|---|

| Photochemical Metal-Organic Deposition (PMOD) | Thin film of Mn(II) 2-ethylhexanoate | UV illumination | MnO (initial), mixture of MnO and Mn₂O₃ | researchgate.netrsc.org |

| PMOD followed by Annealing | MnO film | Thermal annealing in air | Polycrystalline α-Mn₂O₃ | researchgate.net |

| Metal-Organic Decomposition (MOD) | Solution of Mn 2-ethylhexanoate | Calcination in air atmosphere | Single-phase Mn₂O₃ | nih.govbohrium.comnih.gov |

| Metal-Organic Decomposition (MOD) | Solution of Mn 2-ethylhexanoate | Calcination in inert (Ar) atmosphere | Single-phase Mn₃O₄ | nih.govbohrium.comnih.gov |

The ability to control the specific phase and crystallinity of manganese oxides is critical for tailoring their properties for various applications. Using manganese 2-ethylhexanoate as a precursor in the metal-organic decomposition (MOD) process provides a straightforward method for achieving this control. nih.govbohrium.comnih.gov

A key factor in determining the final manganese oxide phase is the calcination atmosphere. nih.govbohrium.com Research has demonstrated that when films coated with a manganese 2-ethylhexanoate solution are calcined in air, they transform into single-phase Mn₂O₃. nih.govbohrium.comnih.gov Conversely, calcining the precursor film in an inert atmosphere, such as argon (Ar), results in the formation of single-phase Mn₃O₄. nih.govbohrium.comnih.gov

The crystallinity of these films is primarily influenced by the calcination temperature. For both Mn₂O₃ and Mn₃O₄ films, increasing the calcination temperature leads to improved crystallinity. nih.govbohrium.comnih.gov However, the grain growth behavior differs between the two phases. Mn₂O₃ films calcined in air exhibit somewhat linear grain growth, whereas Mn₃O₄ films formed in an argon atmosphere show drastic grain growth as the temperature increases. nih.govnih.gov

Table 2: Control of Phase and Crystallinity

| Parameter | Control Factor | Outcome | Citation |

|---|

| Phase Selection | Calcination Atmosphere | Air -> Mn₂O₃ Inert (Ar) -> Mn₃O₄ | nih.govbohrium.comnih.gov | | Crystallinity | Calcination Temperature | Higher temperature improves crystallinity for both phases | nih.govbohrium.comnih.gov | | Grain Growth | Phase & Atmosphere | Mn₂O₃ (Air): Linear growth Mn₃O₄ (Ar): Drastic growth | nih.govnih.gov |

Amorphous metal oxides often exhibit superior catalytic performance compared to their crystalline counterparts due to a higher density of defect states and more exposed active sites. rsc.orgrsc.org The photochemical metal-organic deposition (PMOD) method using manganese 2-ethylhexanoate is particularly effective for fabricating amorphous manganese oxide catalysts. researchgate.netrsc.org

In this process, UV irradiation decomposes the precursor, and by controlling the photolysis time, the properties of the resulting amorphous material can be tuned. rsc.org For instance, the ratio of Mn³⁺ ions, which is considered crucial for bifunctional oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) catalysis, can be optimized by adjusting the UV light irradiation time. rsc.orgrsc.org Studies have confirmed the successful preparation of amorphous manganese oxide catalysts using PMOD, which show enhanced bifunctional catalytic performance for ORR/OER. rsc.org These amorphous catalysts demonstrate better performance than crystalline versions due to their high defect state, which provides more abundant edge and surface-exposed catalytic active sites. rsc.orgrsc.org

Development of Functional Materials with Specific Properties

Beyond thin films, manganese 2-ethylhexanoate is a precursor for a variety of functional materials, where the unique electronic and magnetic properties of manganese are exploited.

Manganese complexes, including those with 2-ethylhexanoate ligands, are of interest for the development of new magnetic materials. ontosight.ai The magnetic properties of these materials are derived from the d-electron configuration of the manganese ion. ontosight.ai Metal 2-ethylhexanoates are generally useful precursors in materials science for applications in magnetism. researchgate.net The use of these organometallic precursors allows for the synthesis of multimetallic oxides which have a wide range of applications, including in the field of magnetism. researchgate.net

The electrical and optical properties of materials derived from manganese 2-ethylhexanoate are a subject of significant research. The valence flexibility of manganese allows for the tuning of electrical, electrochemical, and catalytic properties in the resulting oxides. nih.gov For instance, the controlled fabrication of single-phase Mn₂O₃ and Mn₃O₄ films using manganese 2-ethylhexanoate as a precursor is crucial for optimizing their electrical and electrochemical characteristics for energy storage applications. nih.gov

Furthermore, metal 2-ethylhexanoates, in general, are used to create materials with specific optical properties. researchgate.net While detailed studies on the specific optical properties of materials derived solely from manganese 2-ethylhexanoate are part of ongoing research, related systems provide insight. For example, ZnS:Mn²⁺ nanoparticles, synthesized using a similar carboxylate precursor, exhibit quantum size effects with optical band gaps larger than the bulk material. researchgate.net This highlights the potential for tuning the optical properties of manganese-containing nanomaterials synthesized from organometallic precursors like manganese 2-ethylhexanoate.

Role as Adhesion Promoters in Coatings

Manganese 2-ethylhexanoate plays a significant, albeit often indirect, role in promoting the adhesion of coatings, particularly in oxidatively cured systems like alkyd paints and varnishes. While not exclusively categorized as a primary adhesion promoter, its function as a highly effective siccative, or drier, is intrinsically linked to the ultimate adhesive strength and durability of the coating film.

The primary mechanism through which manganese 2-ethylhexanoate enhances adhesion is by catalyzing the autoxidation and subsequent cross-linking of the binder's polymer chains. mdpi.comresearchgate.net This process transforms the liquid coating into a solid, durable film. The manganese ion, cycling between its Mn(II) and Mn(III) oxidation states, facilitates the formation of free radicals from hydroperoxides that develop in the unsaturated fatty acid components of the alkyd resin. These radicals then initiate a cascade of polymerization reactions, leading to a densely cross-linked network. A well-cured, cohesive film is fundamental for establishing and maintaining strong adhesive bonds with the substrate.

In the coatings industry, there has been a significant move away from cobalt-based driers due to health and environmental concerns. mdpi.commdpi.com Manganese 2-ethylhexanoate has emerged as a leading alternative. google.com While it may require higher concentrations to achieve the same drying speed as cobalt-based driers, its performance can be significantly enhanced by the addition of co-catalysts or specific ligands, such as 2,2'-bipyridine (B1663995). mdpi.comresearchgate.net These combinations can accelerate the curing process, leading to a harder, more durable, and better-adhering coating. researchgate.net

Studies on alkyd resins have shown that formulations incorporating 2-ethylhexanoic acid derivatives exhibit enhanced adhesion and weather resistance. bdmaee.net The improved cure catalyzed by manganese 2-ethylhexanoate contributes to these properties. The compound's solubility in organic solvents ensures its uniform distribution throughout the coating formulation, leading to consistent catalytic activity and a homogeneously cured film. google.com

While direct quantitative data from standardized adhesion tests like pull-off or cross-hatch tests specifically isolating the effect of manganese 2-ethylhexanoate are not extensively detailed in publicly available research, the qualitative evidence strongly supports its role in enhancing adhesion through its primary function as a curing catalyst. The development of a hard, durable, and thoroughly cross-linked coating is a prerequisite for good adhesion, and manganese 2-ethylhexanoate is a key ingredient in achieving this in many solvent-based coating systems.

| Aspect | Description of Role and Performance |

| Primary Function | Acts as a siccative (drier) in oxidatively curing coatings, such as alkyd paints. |

| Mechanism of Action | Catalyzes the autoxidation and cross-linking of unsaturated fatty acid chains in the binder. |

| Impact on Adhesion | Promotes the formation of a hard, durable, and cohesive film, which is essential for good adhesion. |

| Drying Characteristics | Functions as a through drier, ensuring uniform curing from the substrate to the surface. |

| Comparison to Cobalt Driers | A viable, more environmentally friendly alternative to cobalt-based driers, though sometimes requiring higher concentrations or the use of co-catalysts for comparable performance. |

| Formulation | Soluble in organic solvents, allowing for homogeneous distribution within the coating. google.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic and molecular characteristics of manganese complexes. nih.govnih.gov While direct computational studies on the isolated manganese 2-ethylhexanoate (B8288628) molecule are not extensively detailed in the provided results, analogous studies on related manganese compounds offer valuable insights.

For instance, DFT studies on manganese(II) porphyrins and phthalocyanines have explored the spin states and geometries of these complexes. nih.gov These studies reveal that the ground state of planar manganese porphine (B87208) is an intermediate spin (S = 3/2), while manganese phthalocyanine (B1677752) has a 4E(g) ground state. nih.gov Such calculations are crucial for understanding the fundamental electronic properties that govern the reactivity of manganese complexes.

Furthermore, spectroscopic techniques combined with computational modeling help characterize the structure of manganese 2-ethylhexanoate in different states. For example, FTIR spectroscopy suggests that in thin films, manganese(II) 2-ethylhexanoate exists as chains or clusters where the manganese centers are linked by bridging 2-ethylhexanoate ligands. researchgate.netepa.gov Upon photochemical reaction, these bridging ligands are lost, leading to the formation of monomeric manganese(II) 2-ethylhexanoate. researchgate.net

Time-dependent DFT (TDDFT) has been successfully applied to study core-electron excitations in various manganese complexes, providing a correlation between the calculated Mn K-edge energy and the oxidation state of the manganese atom. nih.gov This methodology holds promise for determining the oxidation states of manganese atoms in different computational models, which is critical for understanding its catalytic cycles. nih.gov

Reaction Mechanism Elucidation using Computational Methods (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful tool for unraveling the intricate mechanisms of reactions catalyzed by manganese compounds. osti.gov While specific DFT studies on the reaction mechanisms involving manganese 2-ethylhexanoate are not explicitly detailed in the search results, the broader application of DFT to manganese-catalyzed reactions provides a framework for understanding its reactivity.

Computational studies have been used to investigate the homolytic cleavage of the metal-chloride bond in manganese(III) chloride complexes, providing bond dissociation free energies that are crucial for predicting reactivity in C-H bond activation. nsf.gov This type of analysis is directly relevant to understanding how manganese 2-ethylhexanoate might initiate oxidation reactions.

In the context of alkyd paint drying, it is proposed that redox-active metal compounds like manganese 2-ethylhexanoate can induce allylic C-H activation through different pathways. mdpi.com These pathways involve the formation of higher-valent metal-superoxide species or direct hydrogen atom abstraction by a high-valent metal center. mdpi.com DFT calculations can model these elementary steps, providing activation energies and reaction intermediates to distinguish between possible mechanisms.

Furthermore, computational modeling has been employed to simulate the co-precipitation of mixed metal carbonates, including those containing manganese. osti.gov These models can predict particle morphology and composition, shedding light on the underlying reaction mechanisms in materials synthesis where manganese 2-ethylhexanoate might be used as a precursor. osti.gov

Prediction of Catalytic Activity and Selectivity Profiles

Computational methods are increasingly used to predict the catalytic activity and selectivity of transition metal complexes, including those of manganese. nih.gov While specific predictive models for manganese 2-ethylhexanoate were not found, the principles and methodologies are well-established.

DFT calculations can be used to determine the thermodynamics and kinetics of catalytic cycles. For example, in the context of CO and CO2 hydrogenation, DFT revealed that manganese promotion of a Ni/Al2O3 catalyst is due to the favorable substitution of Mn at the Ni(211) step edge sites. dtu.dk This modification enhances the C-O bond cleavage, thereby altering the selectivity of the catalyst. dtu.dk Such insights are transferable to understanding how additives might influence the catalytic performance of manganese 2-ethylhexanoate.

Machine learning models, trained on data from DFT calculations, are emerging as powerful tools for predicting the outcomes of catalytic reactions. nih.gov These models can identify potential catalyst failures and accelerate the discovery of new, efficient catalysts by screening large numbers of candidates virtually. nih.gov This approach could be applied to predict the catalytic performance of various manganese 2-ethylhexanoate-based systems in different applications.

The table below summarizes findings from a study on the effect of manganese on the selective catalytic hydrogenation of COx, demonstrating how experimental and computational results can be integrated to understand and predict catalytic performance. dtu.dk

| Catalyst | Feed Ratio (H2/other) | CO Conversion (%) | CO2 Conversion (%) | C2+ Hydrocarbon Selectivity (%) | C2+ Hydrocarbon Yield (%) |

| Ni/Al2O3 | 2 | >99 | ~95 | ~10 | ~15 |

| Ni-Mn/Al2O3 | 2 | >99 | ~98 | ~15 | ~20 |

This table is illustrative and based on data for a related manganese-promoted catalyst system to demonstrate the type of predictive information that can be obtained through combined experimental and computational studies. dtu.dk

Modeling of Ligand-Metal Interactions and Their Impact on Reactivity

The nature of the interaction between the manganese center and its ligands is a critical determinant of the complex's stability, solubility, and reactivity. ontosight.aimdpi.com Computational modeling provides a powerful lens through which to examine these interactions.

In the case of manganese 2-ethylhexanoate, the carboxylate ligands coordinate to the manganese ion. ontosight.ai The properties of the complex, such as its solubility and catalytic activity, can be adjusted by modifying the ligands. ontosight.ai While specific modeling of the 2-ethylhexanoate ligand with manganese is not detailed, studies on other manganese complexes with various ligands offer significant insights.

For example, DFT studies on manganese complexes with nitrogen- and oxygen-donor ligands have been conducted to understand their thermal properties and reactivity, which are relevant for their use as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD). chemrxiv.org These studies explore the interaction of the manganese complexes with co-reactants like oxygen and water. chemrxiv.org

The chelation of Mn(II) by different ligands has also been a subject of computational investigation. nih.gov Studies on hexadentate polyimidazole ligands have shown that tuning the steric bulk of the ligand can influence the conformational dynamics and redox potentials of the resulting manganese complexes. nih.gov This highlights the importance of ligand design in modulating the properties of the metal center.

Furthermore, the stability of manganese complexes is a key factor in their application. Potentiometric titrations, often complemented by computational analysis, are used to determine the stability constants of manganese complexes with various ligands. mdpi.com Understanding the stability and dissociation kinetics is crucial for applications where the complex must remain intact or release the metal ion under specific conditions. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques

Electron Microscopy Techniques for Morphological and Nanostructural Characterization

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and crystalline structure of materials at the nanoscale. While not typically used to visualize the Manganese 2-ethylhexanoate (B8288628) molecule itself, it is indispensable for characterizing the nanomaterials synthesized using this compound as a precursor. For instance, when Manganese 2-ethylhexanoate is thermally decomposed to form manganese oxide nanoparticles, TEM provides critical insights into the resulting product.

Detailed research findings from TEM analysis reveal the topographical and morphological features of these synthesized nanoparticles. youtube.com TEM images can show whether the particles are spherical, rod-like, or have other morphologies, such as flower-like nanostructures. frontiersin.orgresearchgate.net The technique is also used to determine the particle size distribution within a sample, with studies reporting average sizes from as small as 10.5 nm to larger structures. frontiersin.orgresearchgate.net High-Resolution TEM (HRTEM) goes a step further, allowing for the visualization of crystal lattice planes. youtube.comjwent.net This capability is crucial for identifying the crystalline phase of the manganese oxide (e.g., Mn₂O₃ or MnO₂) and assessing the material's crystallinity, which are key factors in its application performance. researchgate.netresearchgate.net

| Feature Characterized | Observation | Typical Size Range |

| Particle Shape | Spherical, Nanorods, Flower-like structures | - |

| Particle Size | Average diameter of nanoparticles | 10 - 400 nm |

| Crystallinity | Lattice fringes, Diffraction patterns | - |

Elemental Analysis and Compositional Mapping

Determining the elemental composition is fundamental to confirming the identity and purity of Manganese 2-ethylhexanoate and its derivative materials. Several techniques are employed for this purpose, each offering distinct advantages.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for bulk elemental analysis of materials. carleton.edu It operates by irradiating a sample with high-energy X-rays, causing the elements within the sample to emit characteristic "fluorescent" X-rays. clu-in.org Since each element emits X-rays at a unique energy level, the XRF spectrum reveals the elemental composition of the sample. clu-in.org

In the context of Manganese 2-ethylhexanoate, XRF is particularly useful for quantifying the total manganese content in the compound or in formulations where it is used as an additive. It is a preferred method in industrial settings for quality control due to its speed, minimal sample preparation, and reliability. thermofisher.com For example, XRF can be used to analyze the elemental composition of manganese ores, a process analogous to verifying the manganese concentration in a batch of synthesized Manganese 2-ethylhexanoate. thermofisher.com The intensity of the manganese peak in the XRF spectrum is proportional to its concentration, allowing for precise quantitative analysis. clu-in.org

Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orgoxinst.com It is most often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). When the electron beam of the microscope interacts with the sample, it stimulates the emission of characteristic X-rays from the atoms in the specimen. libretexts.org An EDX detector measures the energy and intensity of these X-rays to identify the elements present and their relative abundance. wikipedia.orgnih.gov

For materials synthesized from Manganese 2-ethylhexanoate, such as manganese oxide nanoparticles or films, EDX analysis is crucial for confirming their composition. semanticscholar.orgicontrolpollution.com An EDX spectrum of such a material would show distinct peaks corresponding to manganese and oxygen, verifying the successful formation of the oxide. semanticscholar.orgresearchgate.net Furthermore, EDX can be used to create elemental maps, which show the spatial distribution of different elements across the sample. beilstein-journals.org This is particularly valuable for assessing the homogeneity of the manganese distribution in a composite material or on a coated surface.

| Element | Typical Energy Peak (keV) | Purpose of Detection |

| Manganese (Mn) | ~5.9 (K-alpha) | Confirms presence of the primary metal |

| Oxygen (O) | ~0.5 (K-alpha) | Confirms formation of oxide from precursor |

| Carbon (C) | ~0.3 (K-alpha) | May indicate residual organic ligand |

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), offers highly sensitive and quantitative elemental analysis. cdc.govmdpi.com These techniques are capable of detecting metals at trace and ultra-trace levels, down to parts-per-billion (ppb) or even parts-per-trillion (ppt). taylorfrancis.com For analysis, a sample containing Manganese 2-ethylhexanoate is typically digested using strong acids to break down the organic matrix and bring the manganese into an aqueous solution. tandfonline.comufba.br This solution is then introduced into a high-temperature argon plasma, which excites the manganese atoms, causing them to emit light (ICP-OES) or become ionized (ICP-MS).

The characteristic wavelength of light emitted or the mass-to-charge ratio of the ions is measured to determine the precise concentration of manganese. rsc.orgnih.gov ICP analysis is considered a reference technique for validating the manganese content determined by other methods and is essential for applications requiring precise compositional data. ufba.br Its high sensitivity makes it ideal for measuring manganese levels in a wide variety of samples. tandfonline.com

Chromatographic Techniques for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. hplc.eu For Manganese 2-ethylhexanoate, HPLC can be employed to assess its purity by separating the main compound from any unreacted starting materials, byproducts, or degradation products.

The analysis of metal carboxylates by HPLC can be challenging because these compounds can interact with residual metals in the HPLC system, leading to multiple peaks or poor peak shape. nih.gov A common strategy to overcome this is to add a strong chelating agent or a different metal salt (like an iron(III) salt) to the sample. This converts the analyte into a single, stable complex that can be easily separated and quantified as a single peak. nih.gov Furthermore, HPLC is invaluable for monitoring the progress of reactions involving Manganese 2-ethylhexanoate. By taking samples from a reaction mixture at different times and analyzing them by HPLC, researchers can track the consumption of the reactant and the formation of products, allowing for reaction optimization. The separation of the organic ligand, 2-ethylhexanoic acid, can also be readily achieved using reverse-phase HPLC methods. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. In the context of Manganese 2-ethylhexanoate, GC-MS is particularly valuable for identifying by-products generated during its synthesis, decomposition, or use in catalytic processes. The technique works by first vaporizing the sample and separating its components in a gas chromatograph. As the separated components exit the chromatograph, they enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

While specific studies detailing the GC-MS analysis of by-products from Manganese 2-ethylhexanoate reactions are not extensively documented in publicly available literature, the methodology is well-suited for this purpose. The thermal or chemical decomposition of the 2-ethylhexanoate ligand can lead to the formation of various smaller, more volatile molecules. Potential by-products could include 2-ethylhexanoic acid itself, as well as its degradation products like heptanones, hexanols, and various smaller chain carboxylic acids and hydrocarbons.

For instance, in studies on the degradation of related compounds like di(2-ethylhexyl)phthalate (DEHP), of which 2-ethylhexanoic acid is a metabolite, GC-MS has been successfully used to identify degradation intermediates such as phthalic anhydride and 2-ethylhexanol researchgate.net. The analysis typically involves derivatization of the organic acids to make them more volatile, such as conversion to their pentafluorobenzyl or tert-butyldimethylsilyl esters, before GC-MS analysis researchgate.netnih.gov. This approach allows for the sensitive detection and reliable identification of trace-level by-products, providing crucial insights into reaction mechanisms and product purity.

Table 1: Potential By-products from 2-Ethylhexanoate Ligand Decomposition Amenable to GC-MS Analysis

| Potential By-product | Chemical Class | Rationale for Formation |

| 2-Ethylhexanoic Acid | Carboxylic Acid | Incomplete reaction or hydrolysis of the manganese salt |

| 4-Heptanone | Ketone | Decarboxylation and rearrangement of the ligand |

| 2-Ethyl-1-hexanol | Alcohol | Reduction of the carboxylic acid group |

| Various Alkanes/Alkenes | Hydrocarbon | Fragmentation and radical recombination of the alkyl chain |

Thermal Analysis for Decomposition Behavior Studies (e.g., Thermogravimetric Analysis - TGA)